molecular formula C9H10O3 B1310343 (R)-2-(Hydroxymethyl)-1,4-benzodioxane CAS No. 62501-72-8

(R)-2-(Hydroxymethyl)-1,4-benzodioxane

Cat. No.: B1310343
CAS No.: 62501-72-8
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-SSDOTTSWSA-N
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Description

®-2-(Hydroxymethyl)-1,4-benzodioxane is an organic compound with a unique structure that includes a benzodioxane ring system and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hydroxymethyl)-1,4-benzodioxane typically involves the formation of the benzodioxane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxane ring. The hydroxymethyl group can then be introduced through hydroxymethylation reactions using formaldehyde and a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of ®-2-(Hydroxymethyl)-1,4-benzodioxane may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or other transition metals can be used to facilitate the hydroxymethylation step, and reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)-1,4-benzodioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized benzodioxane derivatives, which can be further utilized in synthetic chemistry or as intermediates in the production of pharmaceuticals and other fine chemicals .

Scientific Research Applications

®-2-(Hydroxymethyl)-1,4-benzodioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    γ-Hydroxymethyl-γ-butyrolactone: Similar in having a hydroxymethyl group, but with a different ring structure.

    1,4-Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.

Uniqueness

®-2-(Hydroxymethyl)-1,4-benzodioxane is unique due to its specific combination of the benzodioxane ring and the hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424902
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62501-72-8
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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